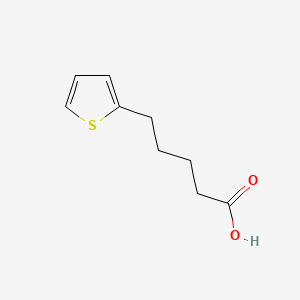

5-(2-Thienyl)Pentanoic Acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)Pentanoic Acid typically involves the reaction of thiophene with a suitable pentanoic acid derivative. One common method is the Friedel-Crafts acylation of thiophene using glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

化学反应分析

Types of Reactions: 5-(2-Thienyl)Pentanoic Acid undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Thiophene-2-carboxylic acid.

Reduction: 5-(2-Thienyl)Pentanol.

Substitution: 5-(2-Bromothienyl)Pentanoic Acid.

科学研究应用

Medicinal Chemistry

1. Pharmacological Research

5-(2-Thienyl)pentanoic acid has been studied for its role as a hapten in the development of antibodies against arylcyclohexylamines, which are known for their psychoactive properties. The compound was utilized to synthesize haptens that were covalently bound to bovine serum albumin for immunization studies. The resulting antibodies showed significant cross-reactivity with phencyclidine (PCP) and related compounds, indicating its potential use in drug development and immunoassays .

2. Drug Design

The compound's structural features make it a candidate for designing new drugs targeting the PCP receptor. Studies have shown that derivatives of this compound can be modified to enhance binding affinity and selectivity towards specific receptors, offering pathways for developing novel therapeutics for neurological disorders .

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its thienyl group may interact with the active sites of enzymes, leading to inhibition that could be beneficial for studying metabolic disorders or developing enzyme inhibitors as therapeutic agents .

2. Lipid Derivatives

As a fatty acid derivative, this compound has potential applications in lipid chemistry. It can be used to synthesize lipid conjugates that may enhance the solubility and bioavailability of hydrophobic drugs, thus improving their pharmacokinetic profiles when used in drug formulations .

Material Science

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial uses .

2. Nanotechnology

In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanostructures, enhancing their stability and dispersibility in various solvents. This application is crucial for developing nanocarriers for drug delivery systems .

Case Studies

作用机制

The mechanism of action of 5-(2-Thienyl)Pentanoic Acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

- 5-(3,4-Dimethoxyphenyl)Pentanoic Acid

- 5-(2-Hydroxy-3-Methoxy-Phenyl)Pentanoic Acid

- 5-(4-Methoxy-Phenyl)Pentanoic Acid

Comparison: 5-(2-Thienyl)Pentanoic Acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

生物活性

5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its thienyl group attached to a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 182.24 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It has been shown to inhibit certain enzymes that play a role in metabolic pathways, which can lead to therapeutic effects in various conditions.

Biochemical Pathways

The compound is known to influence several biochemical pathways, including those related to inflammation and cellular metabolism. Its action may involve modulation of signaling pathways that are critical for cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce markers of inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties, effectively inhibiting the growth of certain bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes essential for bacterial survival.

In Vivo Studies

- Anti-inflammatory Activity : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Effects : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a notable reduction in bacterial counts compared to untreated controls .

- Cell Proliferation : In cancer research, this compound was found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Table: Summary of Biological Activities

常见问题

Q. Basic: What are the optimized synthetic routes for 5-(2-Thienyl)Pentanoic Acid, and how do reaction conditions influence yield?

Methodological Answer:

A common synthesis involves coupling a thienyl precursor with a pentanoic acid derivative under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., ethylene glycol monomethyl ether) are used to enhance reactivity .

- Temperature Control : Distillation at 120°C removes volatile byproducts, while maintaining the reaction mixture at 210°C ensures completion .

- Purification : Post-reaction, extraction with benzene, drying over Na₂SO₄, and filtration through charcoal improve purity. Trituration with ligroine yields a solid residue .

Critical Parameters :

| Parameter | Impact on Yield |

|---|---|

| Solvent Purity | Impurities can lead to side reactions. |

| Temperature Stability | Overheating degrades the thienyl group. |

| Distillation Efficiency | Incomplete removal of byproducts reduces purity. |

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- 1H NMR : Protons on the pentanoic chain appear as multiplets (δ 1.50–1.56 for –CH₂– groups) and triplets (δ 2.22–2.71 for –CH₂– near the carboxylic acid) .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 204.07 for the parent compound) validate molecular weight .

- Elemental Analysis : Confirms C, H, S, and O content to rule out impurities.

Q. Advanced: How can computational modeling predict the reactivity of this compound with oxidizing radicals?

Methodological Answer:

- DFT Calculations : Use the M05-2X functional with a 6-311+G(d,p) basis set to model radical interactions. The SMD solvation model accounts for solvent effects .

- Transition State Analysis : Identify energy barriers for radical adduct formation. For example, •OH radical attack on the thienyl sulfur shows a ΔG‡ of ~15 kcal/mol .

- TDDFT for UV-Vis : Predict λmax for transient species (e.g., 420 nm for s-type dimer anions), aligning with experimental pulse radiolysis data .

Validation : Compare computed λmax with experimental spectra to confirm dominant reaction pathways .

Q. Advanced: How do substituents on the thienyl group modulate antioxidant activity in derivatives?

Methodological Answer:

- Electron-Donating Groups (EDGs) : Benzyl substituents (e.g., in 5-(benzylselanyl)pentanoic acid) enhance radical scavenging by stabilizing transient radicals via resonance .

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups reduce activity by destabilizing radical intermediates.

- Experimental Evidence : Compound 2 (benzyl-substituted) exhibits 2× higher •OH scavenging ability than phenyl analogs, as shown by competitive kinetics with ABTS•⁺ .

Design Strategy : Introduce EDGs at the para position of the thienyl ring to maximize radical stabilization .

Q. Advanced: How can researchers resolve discrepancies in reported antioxidant efficacy across studies?

Methodological Answer:

- Standardize Assay Conditions : Control radical source (e.g., •OH vs. ROO•), concentration, and solvent polarity .

- Cross-Validate Techniques : Combine pulse radiolysis (for kinetic data) with DFT calculations (for mechanistic insights) .

- Control Experiments : Use reference antioxidants (e.g., Trolox) to normalize activity metrics and account for batch-to-batch variability .

Example : Discrepancies in IC₅₀ values may arise from differing Br₂•⁻ concentrations; adjust to 0.1–1.0 mM for consistency .

Q. Advanced: What strategies optimize the synthesis of bioactive derivatives like thiadiazol-pentanoic acid conjugates?

Methodological Answer:

- Coupling Reactions : Use EDCI/HOBt for amide bond formation between this compound and thiadiazolamines .

- Protecting Groups : Temporarily protect the carboxylic acid with ethyl esters to prevent side reactions during heterocycle formation .

- Purification : Chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials .

Yield Optimization :

| Step | Yield Booster |

|---|---|

| Amidation | Use 1.2 eq. of EDCI and 4Å molecular sieves. |

| Deprotection | Hydrolysis with LiOH/THF/H₂O at 0°C minimizes degradation. |

Q. Basic: What are the stability considerations for this compound under experimental storage?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thienyl group .

- Light Sensitivity : Amber vials reduce photodegradation; UV-Vis monitoring at 280 nm tracks decomposition .

- Solubility : Use DMSO for stock solutions (50 mM), but avoid prolonged storage due to sulfoxide formation .

Q. Advanced: How does the thienyl group influence the electronic structure of this compound?

Methodological Answer:

- Conjugation Effects : The thienyl sulfur’s lone pairs delocalize into the pentanoic chain, reducing the pKa of the carboxylic acid by ~0.5 units compared to phenyl analogs .

- Hammett Parameters : σₚ values for thienyl (–0.06) vs. phenyl (0) indicate mild electron donation, enhancing nucleophilicity at the β-carbon .

- X-ray Crystallography : Confirms planarity between the thienyl ring and carboxylic acid, facilitating π-π stacking in crystal lattices .

属性

IUPAC Name |

5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFTZRHAQGXEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175219 | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21010-06-0 | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。